2-Amino-6-methylbenzenesulfonamide
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Overview
Description
2-Amino-6-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group and a methyl group attached to a benzene ring, which is further substituted with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbenzenesulfonamide typically involves the sulfonation of paranitrotoluene followed by a reduction step. The process can be summarized as follows :
Sulfonation: Paranitrotoluene is dissolved in an organic solvent and reacted with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride.
Reduction: The nitro group is reduced to an amino group using a hydrogenation reaction in the presence of a catalyst, ammonia water, and an organic solvent, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high product purity and yield. The process involves careful control of reaction conditions such as temperature, pressure, and the use of efficient catalysts to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the bacteriostatic effect, preventing bacterial growth and proliferation .
Comparison with Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Another sulfonamide with similar structural features but differing in the position of the amino group.
Sulfamethazine: A sulfonamide used in veterinary medicine with a broader spectrum of activity.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness: 2-Amino-6-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90321-31-6 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-amino-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
NJZLACFKUHUTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
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